molecular formula C12H11NO2 B2730842 3-methyl-4-(1H-pyrrol-1-yl)benzoic acid CAS No. 593272-74-3

3-methyl-4-(1H-pyrrol-1-yl)benzoic acid

Cat. No.: B2730842
CAS No.: 593272-74-3
M. Wt: 201.225
InChI Key: LJRWOXORJJQUAU-UHFFFAOYSA-N
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Description

3-methyl-4-(1H-pyrrol-1-yl)benzoic acid is an organic compound with the molecular formula C12H11NO2 It is a derivative of benzoic acid, where a pyrrole ring is attached to the benzene ring, and a methyl group is present at the third position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-(1H-pyrrol-1-yl)benzoic acid typically involves the condensation of 3-methylbenzoic acid with pyrrole under specific reaction conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction is carried out under mild conditions, making it a preferred method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-(1H-pyrrol-1-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and substituted derivatives of this compound .

Scientific Research Applications

3-methyl-4-(1H-pyrrol-1-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-4-(1H-pyrrol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The pyrrole ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to biological targets. The carboxylic acid group can form ionic bonds with amino acid residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-4-(1H-pyrrol-1-yl)benzoic acid is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrrole-substituted benzoic acids and can lead to different applications and properties .

Properties

IUPAC Name

3-methyl-4-pyrrol-1-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-9-8-10(12(14)15)4-5-11(9)13-6-2-3-7-13/h2-8H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRWOXORJJQUAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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